Dibenzocyclooctyne-polyethylene glycol (DBCO-PEG24-DBCO) is a bifunctional crosslinking reagent widely utilized in pharmaceutical research and development. This compound features two dibenzocyclooctyne moieties linked by a 24-unit polyethylene glycol spacer. The polyethylene glycol component enhances the solubility, biocompatibility, and flexibility of the compound, while the dibenzocyclooctyne functional groups facilitate copper-free click chemistry reactions with azide-containing biomolecules. This property makes DBCO-PEG24-DBCO particularly valuable for applications in bioconjugation, drug delivery, and biomaterial engineering, including antibody-drug conjugates and targeted therapeutics .
DBCO-PEG24-DBCO is classified as a click chemistry reagent, specifically designed for bioorthogonal reactions. It is commercially available from various suppliers, including AxisPharm and Precise PEG, which offer a range of polyethylene glycol linkers with high purity suitable for diverse applications in chemical biology . The compound is synthesized to ensure high efficiency in reactions while maintaining its stability and solubility in aqueous environments.
The synthesis of DBCO-PEG24-DBCO typically involves the following steps:
The molecular weight of DBCO-PEG24-DBCO is approximately 811 g/mol, and it has a molecular formula of C48H50N4O8. The compound is typically stored at -20°C to maintain its stability .
The structure of DBCO-PEG24-DBCO consists of two dibenzocyclooctyne units connected by a long polyethylene glycol chain. This configuration allows for dual functionality, enabling the compound to engage in multiple click reactions simultaneously.
DBCO-PEG24-DBCO primarily participates in strain-promoted azide-alkyne cycloaddition reactions. This copper-free click reaction allows for rapid and efficient conjugation with azide-bearing biomolecules without the need for catalysts. The reaction kinetics are favorable, often achieving near-complete conversion in a short time frame .
The absence of copper in the reaction minimizes potential side effects and toxicity, making DBCO-PEG24-DBCO suitable for biological applications. The reaction typically occurs under mild conditions, enhancing its applicability in sensitive biological environments .
The mechanism of action involves the formation of a stable triazole linkage between the dibenzocyclooctyne and azide groups. Upon mixing with azide-containing molecules, the dibenzocyclooctyne undergoes a cycloaddition reaction that results in the formation of a covalent bond:
This reaction is characterized by its rapid kinetics and high selectivity, allowing precise modifications to biomolecules .
These properties make DBCO-PEG24-DBCO an excellent candidate for various chemical biology applications where solubility and stability are crucial .
DBCO-PEG24-DBCO has diverse scientific applications including:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) represents a transformative advancement in bioorthogonal chemistry, enabling specific molecular conjugation in complex biological environments without cytotoxic copper catalysts. This reaction leverages the inherent ring strain in cyclooctynes (e.g., DBCO) to drive rapid cycloaddition with azide groups, forming stable triazole linkages. Unlike traditional CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), SPAAC operates under physiological conditions (neutral pH, ambient temperature) and eliminates copper-induced biomolecular damage, making it indispensable for in vivo applications such as live-cell labeling and targeted drug delivery [1] .
The kinetics and specificity of SPAAC are further enhanced by structural modifications to cyclooctynes. DBCO (dibenzocyclooctyne), with its fused benzyl rings, exhibits exceptional reactivity due to increased ring strain. Its compatibility with diverse solvents—including aqueous buffers—allows seamless integration with biomolecules like proteins, antibodies, and nucleic acids [6] [9]. Consequently, SPAAC has become a cornerstone for synthesizing antibody-drug conjugates (ADCs), diagnostic probes, and biomaterial scaffolds.
Table 1: Key Advantages of DBCO-Based SPAAC Over Traditional CuAAC
Property | DBCO-Based SPAAC | CuAAC |
---|---|---|
Catalyst Requirement | None | Cytotoxic Cu(I) |
Reaction Conditions | pH 7–8, RT | Requires oxygen scavengers |
Reaction Kinetics | Rapid (k > 1 M⁻¹s⁻¹) | Moderate (requires catalyst optimization) |
Biocompatibility | Suitable for live cells | Limited to in vitro |
By-Product Formation | Minimal | Common |
DBCO-PEG24-DBCO (C₇₀H₁₁₆N₂O₂₈, MW: 1433.68 g/mol) is a symmetric, heterobifunctional PEG linker engineered for precision bioconjugation. Its architecture comprises two terminal DBCO groups flanking a 24-unit polyethylene glycol (PEG) spacer. This design confers three critical functionalities:
Table 2: Comparative Analysis of DBCO-PEGn-DBCO Linkers
Linker | PEG Units (n) | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
DBCO-PEG2-DBCO | 2 | 722.8 | Short-range peptide crosslinking |
DBCO-PEG6-DBCO | 6 | 899.1 | Small-molecule dimerization |
DBCO-PEG24-DBCO | 24 | 1433.68 | Antibody-drug conjugates, nano-assemblies |
DBCO-PEG12-DBCO | 12 | 1163.4 | Protein-protein conjugation |
In modular drug synthesis, DBCO-PEG24-DBCO serves as a versatile scaffold for generating homogeneous, multi-valent constructs:
Table 3: Key Applications of DBCO-PEG24-DBCO in Biomedical Research
Application | Conjugation Partners | Functional Outcome |
---|---|---|
Antibody-Drug Conjugates (ADCs) | Azide-antibody + Azide-drug | High DAR (Drug-Antibody Ratio), reduced aggregation |
Targeted Nanoparticles | Azide-lipids + Azide-targeting ligands | Enhanced tumor accumulation, controlled drug release |
Immobilized Enzymes | Azide-enzymes + Azide-coated surfaces | Improved stability, retained catalytic activity |
DNA/RNA Capture Probes | Azide-oligonucleotides + Magnetic beads | Efficient isolation of nucleic acids |
The commercial availability of DBCO-PEG24-DBCO (purity ≥95%) from suppliers like AxisPharm [2] and JenKem [10], including custom GMP-grade synthesis, underscores its translational relevance in next-generation biotherapeutics.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7